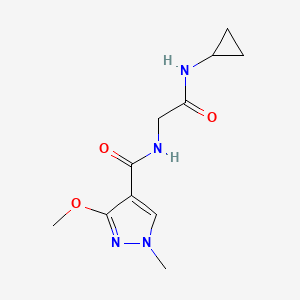

N-(2-(cyclopropylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of these reactions often involves studying the reaction conditions, the reagents used, and the mechanism of the reaction .Chemical Reactions Analysis

Chemical reactions involving the compound can be studied using various techniques. These might include studying the kinetics of the reaction, identifying the products of the reaction, and understanding the mechanism of the reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various experimental techniques .Applications De Recherche Scientifique

Synthesis and Biological Significance

Pyrazole derivatives, including compounds similar to N-(2-(cyclopropylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, are known for their extensive biological activities, playing a crucial role in medicinal chemistry. The synthesis of pyrazole heterocycles often involves condensation and cyclization processes, using reagents like phosphorus oxychloride (POCl3), dimethyl formamide, and hydrazine. These derivatives exhibit a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, and anti-HIV properties. The recent success of pyrazole COX-2 inhibitors has underscored the importance of this class of compounds in drug development (Dar & Shamsuzzaman, 2015).

Contribution to Anticancer Agents

The Knoevenagel condensation, a pivotal reaction in medicinal chemistry, has been used to develop a variety of α, β‐unsaturated ketones/carboxylic acids by reacting carbonyl functionalities with active methylenes. This process has significantly contributed to the development of biologically fascinating molecules, including pyrazole derivatives, with remarkable anticancer activity. Such compounds often target DNA, microtubules, and various enzymes and receptors critical in cancer progression. This review highlights the role of Knoevenagel condensation products, including pyrazole derivatives, in anticancer research, providing insights into the significance of functionalities involved and their potential therapeutic applications (Tokala, Bora, & Shankaraiah, 2022).

Metabolic and Toxicological Investigations

The metabolism, genotoxicity, and carcinogenicity of various xenobiotics, including potentially related compounds to this compound, have been extensively studied using genetically engineered mice models, such as Cyp2e1(-/-) mice. These studies aim to understand the enzymatic and molecular mechanisms of toxicity, genotoxicity, and carcinogenicity of xenobiotics, offering a valuable model for investigating the metabolic and toxicological profiles of new chemical entities (Ghanayem & Hoffler, 2007).

Therapeutic Applications of Pyrazoline Derivatives

Recent reviews have emphasized the therapeutic potential of pyrazoline derivatives, highlighting their diverse pharmacological effects, such as antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. These compounds have been identified as potent candidates for the development of new therapies targeting various diseases, showcasing the importance of pyrazoline derivatives in pharmaceutical and medicinal chemistry (Shaaban, Mayhoub, & Farag, 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(cyclopropylamino)-2-oxoethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O3/c1-15-6-8(11(14-15)18-2)10(17)12-5-9(16)13-7-3-4-7/h6-7H,3-5H2,1-2H3,(H,12,17)(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQHFULGXFOIIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC(=O)NC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromospiro[3.3]heptane](/img/structure/B2563632.png)

![3-[(2-ethoxyethoxy)methyl]-2-methyl-N-(prop-2-yn-1-yl)aniline](/img/structure/B2563633.png)

![N-Methyl-N-[(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2563634.png)

![2-[[4-(1,2,4-Triazol-1-yl)anilino]methylidene]propanedinitrile](/img/structure/B2563639.png)

![[3-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol](/img/structure/B2563646.png)

![N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine](/img/structure/B2563649.png)

![N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2563650.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(phenylsulfonamido)benzamide](/img/structure/B2563652.png)